molecular formula C17H15BrN2O3 B4012642 (4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B4012642
M. Wt: 375.2 g/mol
InChI Key: PTDXKPMWVOLMJB-UHFFFAOYSA-N
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Description

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is an organic compound characterized by the presence of a bromophenyl group, a nitrophenyl group, and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the phenyl ring using bromine or a brominating agent.

    Pyrrolidinylation: The attachment of a pyrrolidinyl group to the phenyl ring through a nucleophilic substitution reaction.

    Methanone Formation: The final step involves the formation of the methanone core through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Reduction: The bromophenyl group can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.

Major Products

The major products formed from these reactions include amino derivatives, reduced bromophenyl compounds, and substituted phenyl derivatives.

Scientific Research Applications

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromophenyl and pyrrolidinyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
  • (4-fluorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
  • (4-iodophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

Uniqueness

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDXKPMWVOLMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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